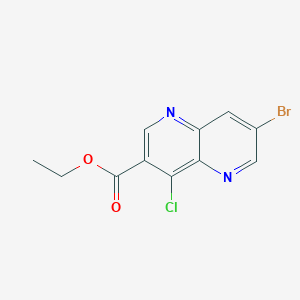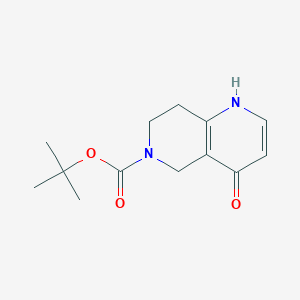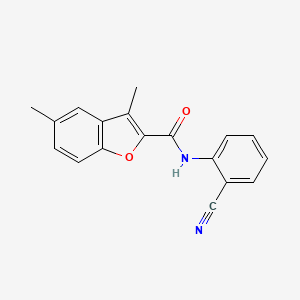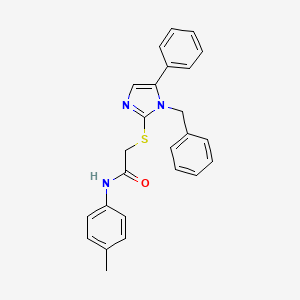
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H8BrClN2O2 . It has a molecular weight of 315.56 .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, has been a subject of research in recent years . The synthesis often involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate includes a naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings . The compound also contains bromine and chlorine substituents, as well as an ethyl ester group .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, can undergo a variety of chemical reactions . These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has a number of physical and chemical properties. It has an ACD/LogP value of 1.99, indicating its lipophilicity . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . It has a polar surface area of 52.08 Ų . The compound has a density of 1.638 g/cm³, a flash point of 187 °C, and a boiling point of 385.7 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound closely related to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, has been synthesized using a method involving masking, regiosselective deprotonation, methylation, and regeneration of double bonds (Kiely, 1991). Another closely related compound, Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, has been efficiently synthesized using microwave irradiation, highlighting its importance as an intermediate for naphthyridone derivatives with broad biological activity (Leyva-Ramos et al., 2017).
Potential Biological Applications
Compounds structurally related to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate have shown significant antibacterial activity. For instance, 7-amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids, which share a similar naphthyridine core, were synthesized and evaluated for their antibacterial properties (Sanchez & Gogliotti, 1993). Additionally, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), a tacrine derivative, has demonstrated neuroprotective properties by reducing cell death and enhancing the expression of antiapoptotic proteins (Orozco et al., 2004).
Application in Antimalarial Research
A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which are structurally similar to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, have been prepared and showed significant antimalarial activity. These compounds were synthesized via nucleophilic replacement and tested in vivo against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1985).
Zukünftige Richtungen
1,5-Naphthyridine derivatives, including Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, have significant importance in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring these activities further, developing new synthetic strategies, and studying the reactivity of these compounds .
Wirkmechanismus
Target of Action
The primary targets of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate are currently unknown. This compound belongs to the 1,5-naphthyridine derivatives, which are known to exhibit a variety of biological activities . .
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . These reactions could potentially affect various biochemical pathways.
Result of Action
Given the known biological activities of 1,5-naphthyridine derivatives , it is possible that this compound may have similar effects.
Action Environment
It is known that the compound is a derivative of a chlorinated aromatic carboxylic acid , suggesting that it may be sensitive to certain environmental conditions such as pH.
Eigenschaften
IUPAC Name |
ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQBOGNQIZCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=NC2=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)





![4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2450131.png)

![Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2450134.png)

![1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2450137.png)

![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)
